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Butylated Hydroxyanisole

Carry-through stability Baked goods antioxidant retention Deep-fat frying

Researchers formulating lipid-containing matrices often encounter antioxidant volatility and matrix-specific inactivity. BHA (CAS 25013-16-5) solves this with a defined isomer composition (≥85% 3-tert-butyl-4-hydroxyanisole) optimized for animal fat systems. • Superior carry-through: BHA remains intact after cookie baking, while TBHQ decomposes 28%. • Synergistic pairing: BHA+BHT mixtures deliver 1.5× the radical-scavenging activity of the additive expectation. • Thermal differentiation: Solid-solid phase transition (DSC) provides QC marker absent in BHT. • Regulatory ready: GRAS (FDA), E320 (EU), JECFA ADI 1.0 mg/kg bw/day.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 25013-16-5
Cat. No. B1222773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylated Hydroxyanisole
CAS25013-16-5
Synonyms3-BHA
3-tert-butyl-4-hydroxyanisole
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)OC)O
InChIInChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3
InChIKeyMRBKEAMVRSLQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 65.3 °F (NTP, 1992)
Insoluble in water, freely soluble in ethanol
Insoluble in water
Soluble in petroleum ether, ethanol
Freely soluble in alcohol, propylene glycol, chloroform, ether;  soluble in petroleum ether (Shellysolve H), fats, oils.
1% in glycerine at 100 °C
For more Solubility (Complete) data for Butylated hydroxyanisole (6 total), please visit the HSDB record page.

Structure & Identifiers


Interactive Chemical Structure Model





BHA: Chemical Identity and Antioxidant Class


Butylated hydroxyanisole (BHA, CAS 25013-16-5, E320) is a synthetic monohydric phenolic antioxidant composed of a mixture of two positional isomers—predominantly 3-tert-butyl-4-hydroxyanisole (≥85%) and 2-tert-butyl-4-hydroxyanisole (≤15%)—that together function as a free-radical chain-terminating agent for lipid-containing matrices [1]. Unlike single-isomer synthetic antioxidants, this isomer blend confers a characteristic solid-solid phase transition prior to melting, a thermal behavior distinct from BHT and TBHQ that has practical implications for formulation processing [2]. BHA is authorised as a food additive in the EU (E 320), holds GRAS status from the US FDA (reaffirmed 1958, with an ongoing reassessment announced in 2026), and carries a JECFA/EFSA acceptable daily intake (ADI) of 1.0 mg/kg bw/day [3].

BHA Non-Interchangeability with Other Antioxidants


BHA, BHT, TBHQ, and propyl gallate are all phenolic antioxidants, yet their performance profiles diverge substantially across four axes that directly govern formulation outcome: (i) thermal volatility and carry-through into finished products, (ii) radical-scavenging mechanism and redox stoichiometry, (iii) substrate specificity between animal fats and vegetable oils, and (iv) synergistic compatibility in binary and ternary mixtures [1]. A procurement decision that treats these molecules as interchangeable risks selecting an antioxidant that is effectively inactive in the target matrix—for example, BHA provides negligible induction-time improvement in soybean oil ethyl esters at concentrations above 2000 ppm, whereas BHT and TBHQ remain effective well beyond this threshold [2]. Conversely, in lard-based baked goods, BHA's superior carry-through and synergy with BHT make it the preferred choice where BHT alone volatilises excessively . The quantitative evidence below isolates exactly where BHA's differentiation becomes decision-relevant.

Quantitative Evidence: BHA vs. Other Antioxidants


Carry-Through Stability in Baked and Fried Foods

In deep-fat frying, after the equivalent of 12 batches of french-fried potatoes, over 80% of radiocarbon-labeled BHA was retained by the lard, while BHT exhibited significantly higher volatility and greater loss from the frying medium . In cookie baking, HPLC analysis demonstrated that both BHA and BHT were retained as intact antioxidants in the finished cookie, whereas TBHQ underwent 28% decomposition under the same baking conditions . In lard, the binary mixture of BHA and BHT produced the best carry-through stability among all tested antioxidants and combinations, particularly when elevated processing temperatures were employed [1]. This positions BHA as the synthetic antioxidant of choice where thermal processing demands retention of intact antioxidant activity in the final food product.

Carry-through stability Baked goods antioxidant retention Deep-fat frying Volatility comparison

DPPH Radical Scavenging: BHA vs. BHT

In a head-to-head DPPH radical scavenging assay, BHA demonstrated an IC50 value of 0.0070 ± 0.0003 mg/mL, which is approximately 1.3-fold more potent than BHT's IC50 of 0.0091 ± 0.0003 mg/mL under identical experimental conditions [1]. This indicates that BHA achieves 50% DPPH radical inhibition at a ~23% lower mass concentration than BHT, reflecting a meaningfully higher per-unit-mass radical-scavenging efficiency. The same study reported the sequence of antiradical potential as BHT > BHA > Trolox > Ascorbic Acid when assessed by combined DPPH and ABTS assays with DFT computational validation, confirming that while BHA ranks below BHT in certain gas-phase HAT-dominant mechanisms, its solution-phase DPPH performance exceeds that of BHT [2].

DPPH assay Radical scavenging IC50 comparison In vitro antioxidant potency

Ferric Ion Reducing Capacity: BHA vs. BHT

Using the Emmerie-Engel method for ferric ion reduction, BHA reduced 3 molar equivalents of ferric ions, while BHT reduced only 0.6 molar equivalents—a 5-fold difference in reducing capacity per molecule [1]. For context, diphenolic compounds reduced 2–2.5 equivalents and triphenolic compounds reduced 5 equivalents, placing BHA's single-phenolic performance between di- and triphenolic levels. Furthermore, the binary combination of BHA and BHT produced 1.5 times more ferrous ions than the calculated additive sum, indicating a synergistic redox interaction unique to this pair that was not observed with BHA + propyl gallate (which yielded only 0.75 times the calculated amount) [1].

Ferric reducing antioxidant power Redox stoichiometry Emmerie-Engel method Electron transfer capacity

Substrate-Specific Efficacy: Animal Fats vs. Vegetable Oils

BHA exhibits pronounced substrate-dependent antioxidant efficacy: it is effective in animal fats (lard, tallow) but rather ineffective in vegetable oils [1]. This is corroborated by Active Oxygen Method (AOM) data showing that BHA was practically ineffective in stabilising vegetable oils, whereas propyl gallate and isoamyl gallate showed the highest AOM-stabilising effect [2]. In contrast, TBHQ demonstrates high efficacy in both highly unsaturated vegetable oils and edible animal fats, making it a more broadly applicable—but not universally superior—alternative . For soybean oil ethyl esters (biodiesel), BHA provided no noticeable increase in induction time at concentrations above 2000 ppm, while BHT remained effective from 200–7000 ppm and TBHQ showed greatest stabilising potential at 8000 ppm [3]. This substrate specificity means BHA should be preferentially selected for animal-fat-based formulations, while being explicitly contra-indicated for vegetable oil-only systems.

Substrate specificity Animal fat antioxidant Vegetable oil antioxidant Matrix-dependent efficacy

Thermal Stability: BHA vs. BHT and TBHQ

Under controlled thermal treatment (100–200°C, 1–2 hours) followed by Rancimat assessment in sardine oil, BHA was inactivated by 70% at 150°C, whereas BHT and TBHQ retained effectiveness up to 175°C with only 25–30% inactivation [1]. This represents a stark thermal stability hierarchy: TBHQ and BHT are suitable for high-temperature processes (up to 175°C), while BHA is substantially degraded at temperatures exceeding 150°C. Additional data from a separate thermal stability study of antioxidants in sunflower oil heated at 180°C confirmed that TBHQ exhibited the highest thermal stability among all examined antioxidants when used individually [2]. However, BHA's thermal lability does not render it universally inferior; rather, it defines a differentiated application envelope for moderate-temperature processes (baking below 150°C, room-temperature storage, refrigerated products) where BHA's other advantages—carry-through, synergy, animal fat specificity—can be exploited without thermal degradation penalty.

Thermal stability Antioxidant inactivation temperature Rancimat test High-temperature processing

Synergistic Redox Interaction: BHA and BHT

When BHA and BHT were combined in a binary mixture, the ferric ion reducing potency was 1.5 times greater than the arithmetically calculated sum of their individual contributions, indicating genuine synergistic amplification rather than mere additive behaviour [1]. In contrast, the BHA + propyl gallate combination produced only 0.75 times the calculated ferrous ion amount, demonstrating antagonistic redox interaction for that particular pairing [1]. This BHA-BHT synergism has been mechanistically attributed to the regeneration of BHA by BHT through hydrogen atom transfer, effectively recycling the primary antioxidant [2]. In a separate applied study, the optimal quaternary blend for pig fat stabilisation was identified as 160 mg/kg BHA + 40 mg/kg BHT + 200 mg/kg D-isoascorbate + 100 mg/kg citric acid, achieving antioxidant efficacy superior to any single antioxidant treatment [3].

Antioxidant synergism Binary mixture BHA-BHT interaction Formulation optimization

Application Scenarios for BHA


Animal Fat Baked Goods with Carry-Through Protection

BHA is the recommended synthetic antioxidant for baked goods formulated with animal fats (lard, tallow, butter). This scenario leverages three BHA-specific advantages supported by direct comparative evidence: (i) retention as intact antioxidant after cookie baking, in contrast to TBHQ which undergoes 28% decomposition ; (ii) the BHA+BHT binary mixture produces the best carry-through stability in lard at elevated baking temperatures [1]; and (iii) BHA is effective in animal fats where it is most potent, unlike vegetable oil systems where it underperforms [2]. The 70% thermal inactivation threshold at 150°C is not exceeded in standard baking (typically 120–150°C internal product temperature), so thermal degradation does not negate BHA's carry-through advantage.

Synergistic Antioxidant Systems: BHA with BHT

When formulating antioxidant systems for meat products, rendered fats, or pet food containing animal-derived lipids, co-procurement of BHA and BHT is supported by the 1.5× synergistic amplification observed in ferric ion reducing assays, where the BHA+BHT pair exceeds the additive expectation by 50% . The optimal quaternary formulation identified for pig fat—160 mg/kg BHA, 40 mg/kg BHT, 200 mg/kg D-isoascorbate, 100 mg/kg citric acid—demonstrates that BHA serves as the dominant component within synergistic blends, not merely an equal partner [1]. This scenario explicitly excludes BHA+propyl gallate combinations, which produce only 0.75× the calculated activity .

Ambient and Low-Temperature Lipid Stabilisation

In applications where antioxidant volatility during ambient or moderate-temperature storage is a concern—such as food packaging materials, vitamin premixes, or long-shelf-life dry goods—BHA's lower volatility relative to BHT provides a measurable advantage. After 12 deep-fat frying batches, BHA retention exceeded 80% while BHT was notably more volatile . During static heating of palm olein at 180°C, BHT loss exceeded that of BHA [2]. For room-temperature (25°C) storage, BHT was more effective than BHA in some model systems, but when volatility-driven depletion is the limiting factor for shelf-life, BHA's superior retention profile governs selection.

Research Use: Isomer Composition and Redox Stoichiometry

For academic and industrial research requiring a synthetic antioxidant with well-characterised redox stoichiometry, BHA's defined isomer composition (≥85% 3-tert-butyl-4-hydroxyanisole, ≤15% 2-tert-butyl-4-hydroxyanisole) and its 3 molar equivalent ferric ion reducing capacity—precisely intermediate between monophenolic BHT (0.6 Eq) and triphenolic compounds (5 Eq)—make it a more analytically tractable standard than TBHQ or propyl gallate [1]. The solid-solid phase transition detected by DSC prior to melting also provides a quality control marker for polymorph identification that is absent in BHT, which crystallises in multiple phases depending on thermal history [3]. These properties support BHA's selection as a reference antioxidant in oxidative stability method development and validation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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